6-Amino-2-(diethylamino)-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88753-74-6 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-amino-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)13-8-11(16)10-7-9(14)5-6-12(10)17-13/h5-8H,3-4,14H2,1-2H3 |
InChI Key |
FNSRFZKXYRXJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 2 Diethylamino 4h Chromen 4 One and Analogous Chromen 4 Ones
Established General Synthetic Routes to the 4H-Chromen-4-one Nucleus
The 4H-chromen-4-one (or chromone) framework is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. acs.orgscispace.com These routes can be broadly categorized into intramolecular condensations, multicomponent reactions, and other cyclization strategies.
Intramolecular condensation reactions are a cornerstone of chromone (B188151) synthesis, typically involving the cyclization of a pre-functionalized aromatic precursor. Classic examples include the Baker-Venkataraman and Kostanecki-Robinson reactions, which utilize o-hydroxyaryl ketone derivatives. researchgate.net
A more modern and efficient approach involves an intramolecular Wittig reaction. organic-chemistry.org This method provides a one-pot cyclization for synthesizing chromones. organic-chemistry.org The process begins with the reaction of silyl (B83357) esters of O-acylsalicylic acids with a phosphorus ylide, such as (trimethylsilyl)methylenetriphenylphosphorane. This forms an acylphosphorane intermediate which then undergoes an intramolecular Wittig cyclization on the ester carbonyl group to yield the 4H-chromen-4-one ring system in good to excellent yields. researchgate.netorganic-chemistry.org This strategy offers a simpler route compared to traditional methods that often require harsh conditions. organic-chemistry.org
| Reaction Name | Starting Materials | Key Features |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aromatic acid chloride | Involves base-catalyzed rearrangement of an intermediate ester. |
| Kostanecki-Robinson Reaction | o-Hydroxyacetophenone, Aliphatic anhydride | Forms 2,3-disubstituted chromones. |
| Intramolecular Wittig Reaction | O-Acylsalicylic acid silyl ester, Phosphorus ylide | One-pot cyclization, good to excellent yields (55-80%). organic-chemistry.org |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is valued for its efficiency, atom economy, and ability to generate diverse molecular scaffolds. acs.orgacs.org Several MCRs have been developed for the synthesis of chromene and chromen-4-one derivatives. nih.govijcce.ac.ir
For instance, a one-pot, three-component synthesis of 2-amino-4H-chromenes can be achieved through the reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative (like resorcinol (B1680541) or 3,5-dimethoxyphenol) in the presence of a catalyst such as L-proline. nih.govjmchemsci.com While this directly yields a 2-amino-4H-chromene, modifications of the starting materials and reaction conditions can be tailored to produce the 4H-chromen-4-one core. The versatility of MCRs makes them highly attractive for rapidly assembling libraries of chromone derivatives for further functionalization. acs.org
| Reaction Type | Components | Product Type | Key Advantages |
| Three-Component Condensation | Aldehyde, Malononitrile, Phenol | 2-Amino-4H-chromenes | High efficiency, mild conditions, operational simplicity. ijcce.ac.irjmchemsci.com |
| Cascade Reaction | 3-Cyanochromones, α-Isocyanoacetates | 2-(1H-Imidazol-1-yl)-4H-chromen-4-ones | Forms multiple bonds in one pot, high complexity generation. acs.org |
| Supramolecular Catalysis | Aldehyde, Active methylene (B1212753) compound, Phenol | Tetrahydro-4H-chromenes | Environmentally friendly (uses water as solvent), mild conditions. rsc.org |
Beyond classical condensations, a variety of other cyclization strategies are employed to construct the chromen-4-one nucleus. researchgate.net One of the most prevalent methods is the oxidative cyclization of 2'-hydroxychalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized via Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. The subsequent cyclization of the 2'-hydroxychalcone (B22705) intermediate, often promoted by an oxidizing agent in a solvent like DMSO, leads to the formation of the chromone ring. scispace.com
Another innovative approach involves the reaction of enaminones with p-quinone methides (p-QMs). researchgate.net This transformation proceeds through an acid-catalyzed 1,6-conjugate addition followed by an annulation (ring-forming) step to furnish the 4H-chromen-4-one skeleton. researchgate.net Such strategies highlight the ongoing development of novel methods for accessing this important heterocyclic system. The success of any macrocyclization relies on the linear precursor's ability to pre-organize its reactive ends in close proximity before ring closure. uni-kiel.de
Synthetic Approaches for Introducing Amino Functionality at the C-6 Position
To synthesize the target molecule, 6-Amino-2-(diethylamino)-4H-chromen-4-one, an amino group must be installed at the C-6 position of the pre-formed or concurrently forming chromen-4-one ring. This is typically accomplished through indirect methods like nitration followed by reduction, although direct amination strategies are an area of active research.
The most established and widely used method for introducing an amino group onto an aromatic ring is the two-step nitration-reduction sequence.
Nitration: The first step involves the electrophilic nitration of the chromen-4-one ring system. This is typically carried out using a mixture of nitric acid and sulfuric acid. A significant challenge in this step is controlling the regioselectivity. The substitution pattern on the chromen-4-one ring will direct the position of nitration. For an unsubstituted chromen-4-one, nitration generally yields 6-nitro-4H-chromen-4-one as the major product. The presence of the 2-(diethylamino) group in the target precursor would influence the regiochemical outcome of this step. Protecting the heterocyclic amino group may be necessary to achieve selective nitration at the desired C-6 position. researchgate.net
Reduction: Once the nitro group is in place at the C-6 position, it can be reduced to the corresponding amine. This reduction is a common and high-yielding transformation with a wide variety of available reagents. organic-chemistry.org The choice of reducing agent can depend on the presence of other functional groups in the molecule.
| Reducing Agent | Conditions | Notes |
| Tin(II) chloride (SnCl2) | Acidic medium (e.g., HCl) | A classic and reliable method. |
| Catalytic Hydrogenation (H2/Pd-C) | Pressurized hydrogen, Palladium on carbon catalyst | Clean reaction, but may reduce other sensitive groups. |
| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride | Cost-effective and mild. |
| Hydroiodic acid (HI) | 57% HI / H3PO2 | Effective for reducing nitro groups on phenol derivatives. nih.gov |
| Tetrahydroxydiboron | Water as solvent | A metal-free, green chemistry approach. organic-chemistry.org |
This nitration-reduction pathway provides a reliable, albeit two-step, route to 6-aminochromen-4-one derivatives. researchgate.netnih.gov
Directly introducing an amino group onto a C-H bond is a highly desirable transformation as it reduces the number of synthetic steps. Modern synthetic chemistry has seen the development of catalytic C-H amination reactions, often employing transition metal catalysts like rhodium or palladium. nih.gov
Applying a direct C-H amination to the C-6 position of a 2-(diethylamino)-4H-chromen-4-one would be an elegant and efficient strategy. This would likely involve a rhodium-catalyzed process where a nitrogen source directly functionalizes the C-H bond. nih.gov However, achieving high regioselectivity at the C-6 position in a complex molecule like a chromen-4-one can be challenging. The reaction may require a directing group to guide the catalyst to the desired position, and the development of such a specific transformation for this substrate class remains a specialized area of research. While conceptually powerful, a well-established, general protocol for the direct C-6 amination of chromen-4-ones is not as commonplace as the nitration-reduction pathway.
Incorporation of Diethylamino Groups at the C-2 Position via Targeted Synthesis
The introduction of a diethylamino group at the C-2 position of the chromen-4-one scaffold is a key synthetic challenge that can be addressed through two primary strategies: direct condensation using precursors that already contain the nitrogen functionality or derivatization of a pre-formed chromone ring.
Condensation with Diethylamino-Containing Precursors
This approach involves building the chromen-4-one ring using a starting material that already possesses the diethylamino group. While direct examples for the title compound are not prevalent in readily available literature, the synthesis of analogous 2-(N,N-dialkylamino)chromones provides a blueprint. One such method involves the use of 2-hydroxyacetophenone (B1195853) boron difluoride complex intermediates which can react with reagents capable of installing the dialkylamino vinyl group necessary for cyclization. core.ac.uk
Another potential pathway is the reaction of 2-hydroxyaryl N,N-dialkylenaminones with other reagents to achieve the chromone annulation. scispace.com For instance, a one-pot reaction between 2-hydroxyphenyl-substituted p-quinone methides and N,N-dimethyl enaminones has been shown to produce 4H-chromene derivatives. researchgate.net Adapting this methodology by using an N,N-diethyl-containing enaminone precursor could theoretically yield the desired 2-(diethylamino) substituted product. These methods rely on the strategic incorporation of the C-2 substituent early in the synthetic sequence.
Post-Synthesis Derivatization of C-2 Substituents
An alternative and often more flexible approach is to first synthesize the chromen-4-one core with a suitable leaving group at the C-2 position, followed by a nucleophilic substitution reaction with diethylamine. The C-2 position of the chromen-4-one ring is electrophilic and susceptible to attack by nucleophiles, a characteristic that is central to this strategy. semanticscholar.org
This derivatization is typically achieved by starting with a 2-halo-4H-chromen-4-one (e.g., 2-chloro-4H-chromen-4-one) or a chromone with another good leaving group like a sulfinyl or triflate group. The subsequent reaction with diethylamine, often in a suitable solvent and sometimes with the addition of a base, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to displace the leaving group and form the C-N bond, yielding the final 2-(diethylamino)-4H-chromen-4-one product. nih.govnih.gov This method allows for late-stage functionalization, which is highly advantageous for creating a library of diverse C-2 substituted analogues.
Catalytic Systems in Chromen-4-one Synthesis
The synthesis of the chromen-4-one scaffold is frequently facilitated by catalysts to improve reaction rates, yields, and selectivity. Both metal-based and metal-free catalytic systems have been extensively developed.
Metal-Catalyzed Reactions
A diverse array of metals has been employed to catalyze the formation of chromen-4-one derivatives. Palladium catalysis is prominent, used for instance in the intramolecular acylation of alkenyl bromides and aldehydes. researchgate.net Cross-coupling reactions, such as those used to synthesize 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones and arylboronic acids, also rely on palladium catalysts and demonstrate the versatility of this approach for C-C bond formation at the C-2 position. nih.gov
Copper-catalyzed reactions have also been developed for synthesizing related nitrogen-containing heterocycles, suggesting their potential applicability to chromone synthesis. rsc.org Furthermore, novel heterogeneous catalysts, including magnetic nanoparticles functionalized with metals, have gained attention. For example, a nanomagnetic catalyst with immobilized tungstate (B81510) anions ((γ-Fe2O3-Im-Py)2WO4) has been used for the synthesis of 2-amino-4H-chromenes from alcohols in a tandem oxidation-cyclocondensation process. nih.gov Similarly, a superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, has proven effective in the one-pot synthesis of 4H-chromenes. sharif.edusharif.edu Thallium(III) salts are also utilized for specific transformations, such as the oxidative rearrangement of flavanone (B1672756) intermediates into 3-aryl-4H-chromen-4-ones. nih.gov
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
| Palladium | Pd(PPh3)4/Xphos | Intramolecular Acylation | researchgate.net |
| Palladium | Pd(OAc)2 / XPhos | Cross-Coupling | nih.gov |
| Tungsten (on nanoparticle) | (γ-Fe2O3-Im-Py)2WO4 | Tandem Oxidation-Condensation | nih.gov |
| Iron/Boron (on nanoparticle) | nano-kaoline/BF3/Fe3O4 | Knoevenagel-Michael-Cyclization | sharif.edusharif.edu |
| Calcium | Ca(OH)2 | One-Pot Condensation | nih.gov |
| Thallium | Thallium(III) nitrate | Oxidative Rearrangement | nih.gov |
| Metal-Organic Framework | MOF-5 | Multicomponent Condensation | nih.gov |
Organocatalytic and Metal-Free Protocols
In parallel with metal catalysis, organocatalytic and metal-free methods have emerged as powerful alternatives, often offering milder reaction conditions and avoiding toxic metal residues. Simple organic bases like 2-aminopyridine (B139424) are effective catalysts for the multicomponent synthesis of 2-amino-4H-chromenes. nih.gov
Metal-free reactions are also well-established. A notable example is the intramolecular Wittig reaction, where acylphosphoranes derived from O-acylsalicylic acids cyclize to form the chromone ring in high yields without the need for a metal catalyst. researchgate.netorganic-chemistry.orgnih.gov Additionally, oxidative cyclization reactions can be performed using systems like tert-butyl hydroperoxide (TBHP) in combination with tetrabutylammonium (B224687) iodide (TBAI), which mediates the dehydrogenative formation of the C-C double bond in the pyrone ring from a chromanone precursor. researchgate.net Molecular iodine is another effective reagent for promoting the cyclodehydrogenation of 2'-hydroxychalcones to flavones (2-aryl-4H-chromen-4-ones). scispace.com
| Protocol Type | Key Reagents/Catalyst | Reaction Type | Reference |
| Organocatalytic | 2-Aminopyridine | Multicomponent Condensation | nih.gov |
| Metal-Free | Phosphorus Ylide | Intramolecular Wittig Reaction | organic-chemistry.orgnih.gov |
| Metal-Free | TBHP / TBAI | Oxidative Dehydrogenation | researchgate.net |
| Metal-Free | Molecular Iodine (I2) | Oxidative Cyclization | scispace.com |
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes for chromen-4-ones. A primary focus is the use of one-pot, multicomponent reactions, which combine several synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. sharif.edusharif.edu
The choice of solvent and catalyst is critical for developing green protocols. Many modern syntheses are designed to be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). nih.govsharif.edusharif.edu For instance, the synthesis of 4H-chromenes has been successfully carried out in magnetized distilled water, which serves as a green and low-cost reaction medium. ijcce.ac.ir
Furthermore, the development of recyclable catalysts is a cornerstone of green chromone synthesis. Heterogeneous catalysts, particularly those based on magnetic nanoparticles such as γ-Fe2O3 or Fe3O4, are highly advantageous. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple reaction cycles with minimal loss of activity, significantly reducing catalyst waste and cost. nih.govsharif.edu
| Green Chemistry Principle | Application in Chromone Synthesis | Advantages | References |
| One-Pot Reactions | Multicomponent condensation of aldehydes, malononitrile, and phenols. | Reduced waste, energy efficiency, simplified workup. | sharif.edusharif.edu |
| Green Solvents | Use of magnetized distilled water or ethanol; solvent-free conditions. | Reduced toxicity and environmental impact. | nih.govijcce.ac.ir |
| Recyclable Catalysts | Use of magnetic nanoparticle-supported catalysts (e.g., nano-kaoline/BF3/Fe3O4). | Catalyst can be easily recovered and reused, minimizing waste. | nih.govsharif.edusharif.edu |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular and efficient method for heating in organic synthesis, primarily due to its ability to rapidly heat reactions, often resulting in significantly reduced reaction times and improved yields compared to conventional methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various chromene derivatives, demonstrating its utility for constructing the core scaffold of this compound. ijsr.netresearchgate.net
The synthesis of 2-phenylchromen-4-one derivatives, for example, has been achieved through both conventional and microwave-assisted techniques, with the microwave method showing clear advantages in terms of reaction time and yield. researchgate.net In a comparative study, the synthesis of certain flavone (B191248) derivatives under microwave irradiation was completed in a fraction of the time required for conventional heating. researchgate.net Similarly, various 2-amino-4H-chromene derivatives have been efficiently synthesized using one-pot, three-component reactions under microwave irradiation. ias.ac.inscispace.com These reactions often involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol derivative in the presence of a catalyst. ias.ac.inscispace.comeurjchem.com
One notable approach involves the reaction of 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and malononitrile in an ethanolic piperidine (B6355638) solution under microwave irradiation, affording 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles in high yields within minutes. scispace.com Another example is the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, where microwave-assisted multi-component reactions in DMF at 120 °C were completed in 8-10 minutes, a significant improvement over the 4-7 hours required for conventional reflux. mdpi.com Furthermore, a catalyst-free, one-pot condensation of N,N-dimethyl-3-aminophenol, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitro-ethenamine under microwave irradiation has been developed for the synthesis of 7-dimethylamino-4-aryl-2-methylamino-3-nitro-4H-chromenes in good yields. eurekaselect.com
These examples highlight the broad applicability and efficiency of microwave-assisted synthesis for a variety of chromene and chromen-4-one scaffolds. The key benefits observed across these studies are summarized in the table below.
| Chromene Derivative Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Phenylchromen-4-ones | 1-(2-hydroxyphenyl)-3-(phenyl)-prop-2-en-1-one | Microwave (800 W) | Minutes | Higher than conventional | researchgate.net |
| 2-Amino-4H-chromenes | Aldehyde, Malononitrile, Naphthol | Microwave, Ammonium acetate, Ethanol | Short | Moderate to Potent | ias.ac.in |
| 2H-Chromenes with Phenylthiazolidinones | Chromene-4-carbaldehyde, Amine, Thioglycolic acid | Microwave, DMF, 120 °C | 8-10 min | Good | mdpi.com |
| 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromenes | 4-Methoxy-1-naphthol, Aromatic aldehyde, Malononitrile | Microwave, Piperidine, Ethanol, 140 °C | 2 min | 88-89% | scispace.com |
| 7-Dimethylamino-4-aryl-2-methylamino-3-nitro-4H-chromenes | N,N-dimethyl-3-aminophenol, Aromatic aldehyde, Nitro-ethenamine derivative | Microwave, Catalyst-free | Short | Good | eurekaselect.com |
Solvent-Free and Green Solvent Methodologies
In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. sharif.edu For the synthesis of chromene derivatives, several solvent-free and green solvent methodologies have been reported, offering environmentally friendly alternatives. researchgate.netsharif.edu These methods often involve one-pot, multi-component reactions, which are highly atom-economical and procedurally simple. sharif.edusharif.edu
Solvent-free synthesis of 2-amino-4H-chromene derivatives has been successfully achieved under microwave irradiation using a magnetic catalyst like ilmenite (B1198559) (FeTiO3). ajgreenchem.com This approach allows for a clean reaction with easy catalyst recovery and reuse, high yields, and short reaction times. ajgreenchem.com Another solvent-free method employs a nano-kaoline/BF3/Fe3O4 superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes from an aldehyde, malononitrile, and an enolizable compound. sharif.edusharif.edu This protocol is advantageous due to its high yields, easy work-up, and the recyclable nature of the catalyst. sharif.edusharif.edu
The use of green solvents, such as water or ethanol, is another important strategy in the eco-friendly synthesis of chromenes. researchgate.netjmchemsci.com Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. The synthesis of 2-amino-3-cyano-4H-chromenes has been reported in water using nano silica-bonded 5-N-propyl-octahydro-pyrimido[1,2-a]azepinium chloride as a reusable nanocatalyst. An efficient synthesis of 2-amino-chromenes has also been achieved through a one-pot, three-component reaction of aldehydes, malononitrile, and resorcinol using L-proline as a reusable bio-organic catalyst in a green solvent. jmchemsci.com Similarly, piperidine in ethanol has been used as a simple and effective catalytic system for the synthesis of 2-amino-4H-benzo[h]chromene-3-carbonitriles. researchgate.net
An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established using Sc(OTf)3 as a catalyst under green conditions, involving the reaction of primary amines, β-ketoesters, and 2-hydroxychalcones. scispace.com This method is notable for the construction of two rings and four new bonds in a single operation without the need for an external oxidant. scispace.com
These green methodologies provide a sustainable path for the synthesis of the chromene scaffold, which is central to the structure of this compound. The table below summarizes various green synthetic approaches for analogous chromene compounds.
| Chromene Derivative Type | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 4H-Chromenes | Aldehyde, Malononitrile, Enolizable compound | Solvent-free, nano-kaoline/BF3/Fe3O4 catalyst | High yield, recyclable catalyst, easy work-up | sharif.edusharif.edu |
| 2-Amino-4H-chromenes | Aromatic aldehyde, Malononitrile, α- or β-Naphthol | Solvent-free, Microwave, FeTiO3 magnetic catalyst | Short reaction time, reusable magnetic catalyst, excellent yield | ajgreenchem.com |
| 2-Amino-4H-chromenes | Aldehyde, Malononitrile, Resorcinol | Green solvent, L-proline catalyst | Bio-organic reusable catalyst, high yield | jmchemsci.com |
| 7-Amino-6H-benzo[c]chromen-6-ones | Primary amine, β-Ketoester, 2-Hydroxychalcone | Green conditions, Sc(OTf)3 catalyst | Oxidant-free, one-pot, four new bonds formed | scispace.com |
| 2-Amino-4H-benzo[h]chromene-3-carbonitriles | Various | Ethanol, Piperidine | Environmentally benign solvent, high yield | researchgate.net |
Advanced Structural Characterization and Conformational Analysis of 6 Amino 2 Diethylamino 4h Chromen 4 One
Comprehensive Spectroscopic Techniques for Structural Elucidation
A combination of high-resolution spectroscopic methods is indispensable for the unambiguous determination of the molecular structure of 6-Amino-2-(diethylamino)-4H-chromen-4-one. These techniques provide detailed information about the electronic environment of individual atoms and the nature of the chemical bonds within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing crucial information about the connectivity and functional groups present.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinyl proton of the chromenone ring, the protons of the diethylamino group, and the protons of the amino group. The aromatic protons on the benzene (B151609) ring would typically appear as a set of coupled multiplets in the downfield region (δ 6.5-8.0 ppm). The vinyl proton at the C3 position is anticipated to resonate as a singlet further upfield compared to the aromatic protons. The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the diethylamino group would present as a quartet and a triplet, respectively, due to spin-spin coupling. The protons of the primary amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C4) of the chromenone ring is expected to be the most downfield signal (typically δ > 170 ppm). The carbons of the aromatic ring and the double bond of the pyranone ring would resonate in the δ 100-160 ppm region. The carbons of the diethylamino group would appear in the upfield region of the spectrum. The application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in the definitive assignment of all proton and carbon signals by revealing their correlations. scispace.comni.ac.rs
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CHs | 6.5 - 7.5 | 110 - 130 |
| C3-H | 5.5 - 6.0 | 90 - 100 |
| -N(CH₂CH₃)₂ | 3.3 - 3.6 (q) | 40 - 45 |
| -N(CH₂CH₃)₂ | 1.1 - 1.3 (t) | 12 - 15 |
| -NH₂ | 4.0 - 5.0 (br s) | - |
| C2 | - | 160 - 165 |
| C4 | - | 175 - 180 |
| C4a | - | 115 - 120 |
| C5 | - | 120 - 125 |
| C6 | - | 145 - 150 |
| C7 | - | 110 - 115 |
| C8 | - | 125 - 130 |
| C8a | - | 150 - 155 |
Note: These are predicted values based on known data for similar chromenone structures. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. mdpi.com The FTIR spectrum of this compound is expected to exhibit several key absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the ketone in the chromenone ring is anticipated in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amino group would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of the aromatic amino group and the diethylamino group would be observed in the 1250-1360 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce a series of bands between 1450 and 1600 cm⁻¹. The C-O-C stretching of the pyran ring would likely be visible in the 1000-1300 cm⁻¹ region.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Carbonyl (C=O) | C=O Stretch | 1630 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Diethylamino (-N(Et)₂) | C-N Stretch | 1250 - 1360 |
| Ether (C-O-C) | C-O-C Stretch | 1000 - 1300 |
Note: Predicted values are based on typical vibrational frequencies for these functional groups.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (molecular formula C₁₃H₁₆N₂O₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, corroborating the proposed structure.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₃H₁₆N₂O₂ | [M+H]⁺ | 233.1285 |
| C₁₃H₁₆N₂O₂ | [M+Na]⁺ | 255.1104 |
Note: These values are calculated based on the most abundant isotopes of each element.
Solid-State Structural Determination by X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
While the specific crystal structure of this compound has not been reported, analysis of related chromenone and pyranone derivatives suggests it would likely crystallize in one of the common crystal systems, such as monoclinic or orthorhombic. nih.govnih.govmdpi.com The space group would be determined by the symmetry elements present in the crystal lattice. The determination of the crystal system and space group is the first step in a full crystal structure solution and provides insights into the packing symmetry of the molecules in the solid state.
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions, leading to a specific supramolecular assembly. nih.govnih.gov The primary amino group is a strong hydrogen bond donor, and the carbonyl oxygen and the nitrogen of the diethylamino group are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by intermolecular N-H···O and potentially N-H···N hydrogen bonds. These interactions could lead to the formation of well-defined motifs such as dimers or chains.
Computational Methods for Gas-Phase and Solution-Phase Conformational Analysis
While the application of computational methods to elucidate the conformational preferences of molecules is a well-established practice in medicinal and materials chemistry, the specific application of these techniques to this compound has not been documented in peer-reviewed literature. The following sections outline the established theoretical frameworks that would be instrumental in such an investigation, should the research be undertaken.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
To complement the static picture provided by DFT, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations would offer insights into the dynamic behavior of this compound. MM methods, using classical force fields, can efficiently explore a broader range of conformations, providing a comprehensive conformational landscape.
MD simulations would further simulate the temporal evolution of the molecule, revealing how it transitions between different conformational states over time in both gas-phase and, crucially, in solution. This would help in understanding the influence of solvent on the conformational preferences. The results of such simulations would typically be visualized through Ramachandran-like plots or principal component analysis of the trajectory, highlighting the most populated conformational families. As with DFT studies, there is currently no published research detailing MM or MD simulations specifically for this compound.
Table 2: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Value |
| Force Field | Data not available |
| Solvent Model | Data not available |
| Simulation Time | Data not available |
| Major Conformational Cluster 1 (%) | Data not available |
| Major Conformational Cluster 2 (%) | Data not available |
Note: This table is for illustrative purposes only, as no specific simulation data for this compound has been found in the literature.
Structure Activity Relationship Sar Studies of Amino and Diethylamino Chromen 4 One Derivatives
Influence of Amino Substitution at C-6 on Receptor Interactions
The introduction of an amino group at the C-6 position of the chromen-4-one scaffold can significantly modulate the compound's interaction with biological receptors through a combination of electronic and steric effects. While direct studies on 6-amino-2-(diethylamino)-4H-chromen-4-one are limited, principles derived from related structures provide valuable insights.
The amino group (-NH₂) is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. When attached to the aromatic ring of the chromen-4-one scaffold at the C-6 position, it increases the electron density of the ring system through resonance effects. This heightened electron density can enhance interactions with electron-deficient pockets in a receptor's binding site. For instance, the increased electron density can strengthen π-π stacking interactions with aromatic amino acid residues or enhance cation-π interactions.
The size and spatial arrangement of the substituent at the C-6 position can influence the binding affinity and selectivity of the compound. A primary amino group is relatively small, which may allow the molecule to fit into sterically constrained binding pockets. However, the introduction of bulkier substituents at or near the C-6 position can lead to steric hindrance, potentially preventing optimal interaction with the receptor.
In SAR studies of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the nature of the substituent at the C-6 position was found to be critical for affinity to sigma (σ) receptors nih.gov. Although this study focused on an alkoxy linker, it highlights the importance of the C-6 position in modulating receptor interactions. The length and nature of the chain at this position influenced the binding affinity, suggesting that the steric bulk and flexibility of the C-6 substituent are key determinants of biological activity nih.gov.
Role of the Diethylamino Group at C-2 as an Electron Donor and its Impact on Biological Profiles
The diethylamino group at the C-2 position is a strong electron-donating group that significantly influences the electronic properties and, consequently, the biological and photophysical characteristics of the chromen-4-one scaffold.
The chromen-4-one system, with an electron-donating group at C-2 and the electron-withdrawing carbonyl group at C-4, forms a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. The diethylamino group at C-2 acts as the electron donor ("push"), while the carbonyl group and the pyrone ring act as the electron acceptor ("pull").
This ICT character is crucial for the photophysical properties of the molecule, such as fluorescence, and can also play a role in its biological activity. The efficiency of ICT is sensitive to the local environment, including solvent polarity, which can be exploited in the design of fluorescent probes. In a study of 4-(diethylamino)-2-hydroxybenzaldehyde, the diethylamino group was shown to be involved in an ICT process, which competed with excited-state intramolecular proton transfer (ESIPT) nih.gov. Similarly, in 4-N,N-dimethylamino-4′-nitrobiphenyl, the dimethylamino group facilitates an ICT process that is sensitive to the solvent environment rsc.org. The modulation of ICT by the C-2 diethylamino group can therefore influence the molecule's interaction with biological targets, potentially affecting its efficacy as a therapeutic agent or its properties as a biological probe.
The conformation of the diethylamino group can impact its ability to donate electrons and its steric interactions with the surrounding environment. The nitrogen atom of the diethylamino group is sp² hybridized in the ground state to maximize resonance with the chromen-4-one ring, leading to a planar or near-planar arrangement of the N-aryl bond. However, the two ethyl groups can adopt various conformations.
Rotation around the C-N bonds can be influenced by steric hindrance from adjacent parts of the molecule or by interactions with the solvent or a receptor binding site. In the solid state, the conformation is often dictated by crystal packing forces. A study on the conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides indicated the existence of stable gauche and cis conformers, with the population of each depending on the solvent polarity nih.gov. In a crystal structure of a related compound, 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, one of the ethyl groups of the diethylamino moiety exhibited positional disorder, indicating conformational flexibility mdpi.com. This conformational flexibility can be important for the molecule's ability to adapt to the specific geometry of a receptor binding site.
Systematic Evaluation of Substituent Effects Across the Chromen-4-one Scaffold
The chromen-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets nih.gov. The biological activities reported for chromen-4-one derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral properties nih.govnih.gov.
Substitutions at various positions of the chromen-4-one ring have been explored to optimize biological activity. For example:
C-2 Position: Substitution at the C-2 position can significantly influence the biological activity. In a series of chromen-4-one-oxadiazole substituted analogs, the nature of the substituent on the phenyl ring at the C-2 position had a marked effect on β-glucuronidase inhibition mdpi.com.
C-3 Position: Modifications at the C-3 position have also been shown to be important. The introduction of various substituents at this position can lead to compounds with a range of biological activities nih.gov.
C-6 Position: As discussed earlier, the C-6 position is a key site for modification. In a study on chromen-4-one derivatives as GPR55 receptor (ant)agonists, substitution at the C-6 position with a fluorine or chlorine atom was investigated, and it was found that the nature of the substituent at this position could tune the efficacy of the compounds acs.org.
C-7 Position: The C-7 position is another common site for substitution. Many naturally occurring and synthetic chromones with potent biological activities bear a substituent at this position nih.gov.
The following table summarizes the general effects of substituents at different positions on the chromen-4-one scaffold based on various studies.
| Position | Substituent Type | General Effect on Biological Activity | Example Activities |
|---|---|---|---|
| C-2 | Aryl, Heteroaryl, Alkyl | Modulates potency and selectivity. Electron-donating groups can create a "push-pull" system. | Anticancer, Antimicrobial, Enzyme inhibition |
| C-3 | Various functional groups | Influences binding interactions and can be a key pharmacophoric element. | Antioxidant, Antibacterial |
| C-6 | Halogens, Amino, Alkoxy | Affects electronic properties, steric interactions, and receptor binding. | Sigma receptor affinity, GPR55 agonism/antagonism |
| C-7 | Hydroxy, Methoxy (B1213986), Glycosides | Often found in naturally occurring bioactive chromones. Can enhance solubility and hydrogen bonding. | Antioxidant, Anti-inflammatory |
The combination of substituents at different positions can lead to synergistic or antagonistic effects on biological activity. Therefore, a comprehensive understanding of the SAR of the chromen-4-one scaffold requires a systematic evaluation of a wide range of substitution patterns.
Modifications on the Benzenoid Ring (A-Ring)
The benzenoid A-ring of the chromen-4-one scaffold offers several positions for substitution, with the 6-position being a key site for modulating biological activity. The presence of an amino group at this position is a critical determinant of the molecule's properties.
Research on related 6-substituted chromen-4-ones indicates that the nature of the substituent at the 6-position significantly impacts activity. For instance, in a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the length of the alkyl chain and the nature of the terminal amine were found to be crucial for affinity towards sigma (σ) receptors nih.gov. Derivatives with a piperidinyl butoxy chain at the 6-position exhibited notable dual-target activity against acetylcholinesterase and monoamine oxidase B, along with affinity for σ1/σ2 receptors nih.gov. Another compound, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, displayed potent σ1 receptor affinity and dual inhibitory capacity against cholinesterases nih.gov. These findings suggest that the 6-amino group in this compound could be a key pharmacophoric feature, potentially involved in hydrogen bonding or electrostatic interactions with the biological target.
Table 1: Impact of A-Ring Modifications on Biological Activity of Chromen-4-one Derivatives
| Compound | Modification on A-Ring | Biological Activity/Property |
|---|---|---|
| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | 6-alkoxy with terminal piperidine (B6355638) | Dual-target activity (AChE, MAO-B) and σ1/σ2 affinity nih.gov |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | 6-alkoxy with terminal azepane | Potent σ1 receptor affinity and dual cholinesterase inhibition nih.gov |
| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | 6-alkoxy with terminal morpholine | Potent σ1 receptor modulator nih.gov |
Derivatization on the Pyranone Ring (B-Ring)
The pyranone ring, or B-ring, also presents opportunities for structural modification that can significantly affect biological activity. The 2-position, in particular, is a common site for derivatization.
The presence of a diethylamino group at the 2-position of the pyranone ring is a distinguishing feature of the subject compound. Studies on related 2-(dialkylamino)-5-hydroxychromones have demonstrated that these compounds can be transformed into various derivatives with notable antiallergic properties, although sometimes accompanied by high toxicity researchgate.net. The nature of the dialkylamino group can influence the molecule's interaction with target proteins.
In a broader context of 2-substituted chromen-4-ones, the introduction of a 2-aryl group, as seen in flavones, has been extensively studied for monoamine oxidase (MAO) inhibitory activity. The substitution pattern on this 2-aryl ring was found to be critical for both potency and selectivity towards MAO-A or MAO-B mdpi.com. For instance, a 3,4-dimethoxy substitution on the 2-phenyl ring resulted in a potent and selective MAO-B inhibitor mdpi.com. While not a direct analogue, this highlights the importance of the substituent at the 2-position in directing the biological activity profile.
Furthermore, the synthesis of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones has shown that the 2-position can be a reactive handle for further functionalization, leading to conjugated systems with interesting photophysical properties nih.gov.
Table 2: Influence of B-Ring Derivatization on Chromen-4-one Properties
| Compound Class | Modification on B-Ring | Observed Effect |
|---|---|---|
| 2-(Dialkylamino)-5-hydroxychromones | 2-dialkylamino group | Antiallergic activity researchgate.net |
| 2-Aryl-4H-chromen-4-ones (Flavones) | 2-aryl group with various substitutions | Potent and selective MAO inhibition mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
QSAR modeling is a computational approach that correlates the structural properties of compounds with their biological activities. These models are valuable for predicting the activity of new derivatives and for understanding the key molecular features driving the biological response.
Several QSAR studies have been conducted on chromone (B188151) derivatives, providing insights that can be extrapolated to this compound. For instance, a 3D-QSAR study on synthetic chromone derivatives as antioxidants revealed the importance of steric and electrostatic fields for their radical scavenging activity researchgate.netfrontiersin.org. The model indicated that dihydroxy substitution on the A-ring was essential for potent antioxidant activity researchgate.net. This suggests that the electronic properties of the A-ring, influenced by the 6-amino group, are likely to be a significant descriptor in QSAR models for this class of compounds.
Another 2D-QSAR analysis of 3-iodochromone derivatives as fungicides identified that descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole significantly influence their activity nih.gov. This highlights the role of electronic and topological parameters in determining the biological potential of chromones. A robust QSAR model for these compounds showed a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, indicating good predictive power nih.gov.
Furthermore, 3D-QSAR models developed for chromone derivatives as MAO inhibitors have demonstrated good predictive ability, with R² values as high as 0.9064 mdpi.com. These models can aid in the design of new, more potent inhibitors by identifying favorable and unfavorable structural modifications.
Insights into Ligand-Target Interactions Through SAR
SAR studies provide valuable information about how a ligand interacts with its biological target at a molecular level. By systematically modifying the structure of a lead compound and observing the effects on its activity, researchers can infer the nature of the binding pocket and the key interactions involved.
For chromen-4-one derivatives, molecular docking studies often complement SAR data to visualize and understand these interactions. For example, in the case of 2-phenyl-4H-chromen-4-one derivatives as selective COX-2 inhibitors, docking studies revealed that a p-MeSO2 substituent on the 2-phenyl ring could fit into a secondary pocket of the enzyme, while the carbonyl group of the chromene ring could interact with Ser530. This demonstrates how specific substituents can anchor the ligand within the active site.
In the context of MAO inhibitors, docking studies of 2-aryl-4H-chromen-4-one derivatives have shown interactions with key amino acid residues such as TYR398 in the active site of MAO-B mdpi.commdpi.com. The orientation and binding mode of the ligand are influenced by the substitution pattern on the chromone scaffold.
Mechanistic Investigations of Biological Activities Exhibited by Chromen 4 One Derivatives
Enzyme Inhibition Mechanisms
The therapeutic potential of chromen-4-one derivatives is largely attributed to their ability to modulate the activity of various enzymes. The inherent structural features of the chromen-4-one nucleus, including its planarity, potential for hydrogen bonding, and the capacity for diverse substitutions, allow for specific interactions with the active or allosteric sites of enzymes. These interactions can lead to competitive, non-competitive, or mixed-type inhibition, underpinning their roles in various pathological processes.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of the 4H-chromenone scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.
In a study focusing on amino-7,8-dihydro-4H-chromenone derivatives, researchers synthesized a series of compounds and evaluated their anti-cholinesterase activity. The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring attached to the chromen-4-one core significantly influence inhibitory potency. For instance, compound 4k , featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) group at the R² position, demonstrated notable potency against BChE with an IC₅₀ value of 0.65 µM. Kinetic studies further elucidated that compound 4k acts as a competitive inhibitor of BChE, with a Kᵢ value of 0.55 µM. This suggests that the inhibitor competes with the substrate for binding to the active site of the enzyme.
Notably, substitutions at the R¹ and R² positions were found to be crucial for enhancing inhibitory activity against BChE, while substitutions at the R³ position were generally detrimental to potency. For example, derivatives with 4-chlorobenzyloxy (4c ) and 4-bromobenzyloxy (4d ) at the R¹ position showed significant inhibitory activity against BChE, with IC₅₀ values of 0.89 µM and 1.19 µM, respectively. These findings highlight the potential of chromen-4-one derivatives as promising candidates for the development of new treatments for neurodegenerative disorders.
| Compound | Substituents | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|---|
| 4c | R¹ = 4-chlorobenzyloxy | 0.89 ± 0.24 | Not specified | Not specified |
| 4d | R¹ = 4-bromobenzyloxy | 1.19 ± 0.31 | Not specified | Not specified |
| 4k | R¹ = 4-fluorobenzyloxy, R² = OCH₃ | 0.65 ± 0.13 | Competitive | 0.55 |
Topoisomerase II Enzyme Modulation
Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology, making it a key target for anticancer drugs. Certain chromen-4-one derivatives have been identified as potent modulators of Topo II activity. One such derivative, 5-Hydroxy-2-phenyl-7-(thiiran-2-ylmethoxy)-4H-chromen-4-one , has been shown to be a DNA non-intercalative Topo II catalytic inhibitor. nih.gov This mechanism is distinct from many conventional Topo II poisons, such as etoposide, which stabilize the DNA-enzyme cleavage complex.
Instead, this chromenone analog targets the ATP-binding domain of the enzyme, acting as an ATP-competitive inhibitor. nih.gov By binding to the ATPase domain, it prevents the ATP hydrolysis necessary for the enzyme's catalytic cycle, thereby inhibiting its function without causing DNA damage through intercalation. This mode of action is considered to be potentially less toxic. Furthermore, this particular compound exhibits high selectivity for the α-isoform of Topo II, which is an important consideration for targeted cancer therapy. nih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govgoogle.com The chromen-4-one scaffold has proven to be a privileged structure for the development of MAO inhibitors. mdpi.com
Research has shown that substitutions on the chromen-4-one ring system can confer both potency and selectivity for the MAO isoforms. For instance, a study on chromenone derivatives isolated from marine-derived Streptomyces sp. identified 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one as a potent and selective inhibitor of MAO-A, with an IC₅₀ of 2.70 μM and a selectivity index of 10.0 versus MAO-B. nih.govuq.edu.au In contrast, a related compound, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one , was a potent but less selective inhibitor of MAO-B (IC₅₀ = 3.42 μM). nih.govuq.edu.au Kinetic studies revealed that these compounds are reversible and competitive inhibitors of MAOs. uq.edu.au
Another study on 2-aryl-4H-chromen-4-one derivatives found that compound 3j , which has 3,4-dimethoxy-phenyl groups, was a potent and highly selective MAO-B inhibitor with a Kᵢ value of 0.16 µM, comparable to the standard drug selegiline. researchgate.net The selectivity index for this compound was 30.0. researchgate.net Molecular docking studies have helped to elucidate the molecular interactions between these inhibitors and the active sites of the MAO isoforms, providing a basis for the rational design of new, more selective inhibitors. researchgate.net
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 | 10.0 (vs MAO-B) |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 1.89 | 2.02 (vs MAO-A) |
| Compound 3j (2-(3,4-dimethoxyphenyl)-4H-chromen-4-one) | MAO-B | - | 0.16 | 30.0 (vs MAO-A) |
Protein Tyrosine Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction, and their dysregulation is often associated with diseases like cancer. As such, they are important targets for drug development. The chromen-4-one scaffold has been explored for its potential to inhibit various protein kinases, including protein tyrosine kinases (PTKs).
Certain 2-iminochromene derivatives have been investigated as inhibitors of the p60c-src kinase, a non-receptor protein tyrosine kinase. uq.edu.au The src family of kinases is involved in major signaling pathways in human breast cancer cells. uq.edu.au These compounds are designed as bicyclic, ring-constrained inhibitors that can interact with high specificity within the flat, cleft-like catalytic cavity of the kinase domain. uq.edu.au
Additionally, some trimethoxyphenyl-4H-chromen derivatives have been shown to directly modulate the activity of important signaling molecules, including protein kinases. mdpi.com Research into 4H-chromen-4-one derivatives has also led to the discovery of a new class of selective Rho kinase (ROCK) inhibitors. The most active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) , demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced oxidative stress and apoptosis.
Glycosidase and Tyrosinase Inhibitory Effects
Glycosidase Inhibition
α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. Several chromen-4-one derivatives have been identified as potent α-glucosidase inhibitors.
A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govdioxol-5-yl)-4H-chromen-4-one (BDC) , showed a dose-dependent inhibition of α-glucosidase, with a maximum inhibition of 99.3% at a concentration of 27.6 µM. nih.gov This was significantly more potent than the standard drug acarbose (B1664774). Kinetic studies revealed that BDC is a non-competitive inhibitor of α-glucosidase, suggesting it binds to an allosteric site on the enzyme. nih.gov
In another study, chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii also exhibited remarkable α-glucosidase inhibitory activity. Compounds 6-10 from this study had IC₅₀ values ranging from 268 to 1017 µM, which were more active than the positive control, acarbose (IC₅₀ = 1.3 mM).
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that is rate-limiting in the production of melanin. Its inhibitors are of interest for treating hyperpigmentation disorders and are used in cosmetics. Synthetic dihydropyrano[3,2-b]chromenediones have been shown to inhibit mushroom tyrosinase. nih.gov Among them, DHPC04 was the most potent, with a Kᵢ value of 4 µM, which is comparable to the well-known inhibitor kojic acid. nih.gov Kinetic analysis indicated that these compounds act as competitive inhibitors, binding to the L-DOPA binding site of the enzyme. nih.gov
Furthermore, a series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives were synthesized and screened for their antityrosinase activity. nih.gov The most potent inhibitor was compound 4i , which has a 4-dimethylamino substitution on the C4-phenyl ring, with an IC₅₀ of 34.12 μM. nih.gov Kinetic studies revealed that this compound is also a competitive tyrosinase inhibitor. nih.gov
| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| 2-(benzo[d] nih.govdioxol-5-yl)-4H-chromen-4-one (BDC) | α-Glucosidase | <27.6 | Non-competitive |
| Penithochromones (compounds 6-10) | α-Glucosidase | 268 - 1017 | Not specified |
| DHPC04 | Tyrosinase | - (Kᵢ = 4 µM) | Competitive |
| Compound 4i (ethyl 2-amino-4-(4-(dimethylamino)phenyl)-4H-benzo[h]chromene-3-carboxylate) | Tyrosinase | 34.12 | Competitive |
Breast Cancer Resistance Protein (ABCG2) Modulation
The Breast Cancer Resistance Protein (ABCG2) is an ATP-binding cassette (ABC) transporter that can efflux a wide range of anticancer drugs from cells, leading to multidrug resistance (MDR). Modulating the activity of ABCG2 is a promising strategy to overcome MDR in cancer therapy.
A chromone derivative, 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one , was identified as a potent, selective, and non-toxic inhibitor of ABCG2-mediated drug efflux. Structure-activity relationship studies on a series of 14 derivatives of this compound revealed that the 4-bromobenzyloxy substituent at position 5 and the methoxyindole group are important for both the inhibition of mitoxantrone (B413) efflux and the inhibition of the basal ATPase activity of ABCG2.
Interestingly, methylation of the central amide nitrogen in these derivatives significantly reduced their affinity for ABCG2 and their ability to completely inhibit mitoxantrone efflux and coupled ATPase activity. This finding identified a critical central inhibitory moiety in this class of chromone-based inhibitors. Molecular docking and molecular dynamics simulations have suggested that these inhibitors bind within the transmembrane region of ABCG2, in the substrate-binding pocket, sharing interactions with key amino acid residues like N436 and F439.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “6-Amino-2-(diethylamino)-4H-chromen-4-one” that adheres to the specific mechanistic outline provided.
Extensive searches have been conducted to find research data linking “this compound” to the following topics:
Receptor Binding and Modulation Mechanisms:
Estrogen Receptor Antagonism
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
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Cellular and Subcellular Target Interactions:
Antiproliferative Mechanisms (e.g., Cell Cycle Perturbation)
Apoptosis Induction Pathways
The search results did not yield any specific studies or data for the compound “this compound” in relation to these biological activities. While the literature does contain studies on the biological activities of the broader class of chromen-4-one derivatives, applying this general information to the specific compound would not be scientifically accurate and would violate the strict instructions to focus solely on “this compound”.
Therefore, without specific research findings on this particular compound, an article that is "thorough, informative, and scientifically accurate" as per the user's request cannot be constructed. The information required to populate the provided outline for this specific chemical entity is not available in the public domain based on the conducted searches.
Redox Modulation and Antioxidant Activities
The antioxidant potential of chromen-4-one derivatives is often attributed to their chemical structure, which can allow them to act as free radical scavengers or metal chelators. However, without specific studies on this compound, any discussion of its activity in this area would be speculative. Research on other related chromen-4-one compounds has explored their ability to interact with and neutralize reactive oxygen species (ROS), thereby potentially mitigating oxidative stress. These investigations often involve various in vitro assays to quantify antioxidant capacity.
Due to the absence of specific research findings for this compound, no data tables on its redox modulation or antioxidant activities can be provided at this time. Further empirical studies are required to elucidate the specific mechanisms and efficacy of this compound in these biological processes.
Photophysical Properties and Research Probe Applications of 6 Amino 2 Diethylamino 4h Chromen 4 One Analogues
Spectroscopic Characterization of Fluorescence Properties
The fluorescence characteristics of 6-Amino-2-(diethylamino)-4H-chromen-4-one analogues are dictated by the interplay of their electronic structure and the surrounding environment. The presence of both an electron-donating amino group at the 6-position and a diethylamino group at the 2-position creates a pronounced "push-pull" system, which is fundamental to their photophysical behavior. This electronic arrangement facilitates complex excited-state dynamics, including proton and charge transfer processes.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, effectively separating the absorption and emission spectra and minimizing self-absorption. researchgate.net This phenomenon is particularly relevant in analogues that incorporate a hydroxyl group adjacent to a carbonyl or imine functionality, creating a pre-formed intramolecular hydrogen bond.
In 3-hydroxychromone derivatives, which are structural analogues, the ESIPT process is well-documented. psu.edursc.orgconicet.gov.aracs.org Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, are enhanced, leading to the ultrafast transfer of a proton. researchgate.net This results in the formation of a transient tautomer with a distinct electronic structure and, consequently, a red-shifted fluorescence emission compared to the initially excited state. The efficiency and dynamics of ESIPT can be modulated by the substitution pattern on the chromone (B188151) core and the nature of the solvent. rsc.org For instance, the introduction of electron-donating groups can influence the intramolecular hydrogen bond strength and the energy barrier for proton transfer. researchgate.net While direct ESIPT pathways are less common in this compound itself due to the lack of a suitably positioned hydroxyl group, this mechanism is a key consideration in the design of related fluorescent probes.
Table 1: Spectroscopic Data for a Representative ESIPT-Exhibiting 3-Hydroxychromone Analogue
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|
Note: Data is for an analogous compound and serves as a representative example of ESIPT properties in the chromone scaffold. rsc.org
A more dominant excited-state process in this compound analogues is Intramolecular Charge Transfer (ICT). The push-pull nature of these molecules, with electron-donating groups (amino and diethylamino) and an electron-accepting carbonyl group, facilitates the redistribution of electron density upon photoexcitation. This leads to the formation of a highly polar excited state with a significant dipole moment.
The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, resulting in a bathochromic (red) shift in the fluorescence emission. This solvatochromism is a hallmark of ICT-based fluorophores and is a key property exploited in the development of probes for sensing local environmental changes. The extent of charge transfer and the resulting spectral shifts can be tuned by modifying the strength of the donor and acceptor groups.
Table 2: Solvent-Dependent Emission of a Representative Chromone-Based ICT Fluorophore
| Solvent | Dielectric Constant | Emission Maximum (nm) |
|---|---|---|
| Toluene | 2.4 | 480 |
| Dichloromethane | 8.9 | 520 |
| Acetonitrile (B52724) | 37.5 | 550 |
Note: The data presented is for a generic chromone-based ICT dye to illustrate the solvatochromic effect.
Development as Fluorescent Probes and Sensing Agents
The unique photophysical properties of this compound analogues make them excellent candidates for the development of fluorescent probes and sensors for a variety of analytes and environmental parameters. rsc.orgaip.org
Ratiometric sensing is a powerful technique that relies on changes in the ratio of fluorescence intensities at two different wavelengths, providing a built-in self-calibration that can correct for variations in probe concentration, excitation intensity, and instrumental efficiency. rsc.orgnih.govfrontiersin.orgnih.govrsc.org Chromone-based probes can be designed to exhibit ratiometric responses through several mechanisms. For instance, in ESIPT-capable systems, the equilibrium between the two emitting species can be perturbed by an analyte, leading to a change in the ratio of their emission intensities.
In the context of ICT, ratiometric sensing can be achieved by designing probes where the binding of an analyte modulates the extent of charge transfer, leading to a spectral shift. This approach has been successfully employed in the development of ratiometric probes for pH, ions, and biomolecules.
Fluorogenicity refers to the property of a molecule to be non-fluorescent or weakly fluorescent in its free state and become highly fluorescent upon binding to a target or a change in its environment. mdpi.commdpi.com This "turn-on" response provides a high signal-to-noise ratio, which is highly desirable for sensing and imaging applications.
Chromone-based fluorogenic probes have been developed based on various principles. One common strategy involves the modulation of ICT or ESIPT processes. For example, a probe can be designed such that the ICT or ESIPT pathway is initially inhibited, leading to low fluorescence. Interaction with an analyte can then restore the photophysical pathway, resulting in a significant increase in fluorescence intensity. This approach has been utilized to create turn-on probes for detecting specific enzymes, reactive oxygen species, and metal ions. For example, chromone-based probes have been designed for the detection of hydrogen sulfide. rsc.org
Applications in Biological Imaging and Cell Labeling Research
The favorable photophysical properties of this compound analogues, such as good brightness, photostability, and sensitivity to the local environment, make them valuable tools for biological imaging and cell labeling. nih.gov Their ability to function in aqueous environments and their potential for cell permeability are key advantages for these applications.
Chromone-derived fluorescent probes have been successfully employed for imaging various cellular components and processes. For instance, their sensitivity to polarity and viscosity can be exploited to probe the microenvironment of cellular membranes and organelles. Furthermore, by incorporating specific targeting moieties, these fluorophores can be directed to particular subcellular locations, enabling the visualization of specific structures with high contrast. The development of chromone-based probes for two-photon microscopy has further expanded their utility in deep-tissue imaging. aip.org
Analytical Methodologies for Research Grade Detection and Quantification of Chromen 4 One Derivatives
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is a foundational technique for separating components within a mixture. amrita.edu The separation is achieved based on the differential distribution of the components between a stationary phase and a mobile phase. amrita.edu For chromen-4-one derivatives, chromatographic methods are vital for purification after synthesis and for assessing the purity of the final compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis of chromen-4-one derivatives. crsubscription.comnih.gov It is particularly useful for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. nih.gov The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. amrita.edu The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. amrita.edu
Due to the presence of the polar amino group, 6-Amino-2-(diethylamino)-4H-chromen-4-one interacts with the polar stationary phase. The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating amino-containing compounds is a mixture of n-butanol, acetic acid, and water. nih.govreachdevices.com The separation is based on the compound's affinity for the stationary versus the mobile phase. amrita.edu After development, the separated spots, if not colored, can be visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the primary amino group to produce a colored spot. amrita.eduresearchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. researchgate.net
Table 1: Typical Parameters for TLC Analysis of Amino-Substituted Chromen-4-ones
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated on glass or aluminum plates amrita.edu |
| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com |
| Detection | UV light (254/366 nm), Ninhydrin spray reagent amrita.eduresearchgate.net |
| Analyte | This compound |
| Purpose | Purity assessment, reaction monitoring nih.gov |
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. nih.gov It is extensively used for the separation, identification, and quantification of chromen-4-one derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. scispace.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com For a compound like this compound, the separation mechanism involves the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The elution order and retention time depend on the polarity of the analyte and the specific composition of the mobile phase. Detection is commonly achieved using a UV-Vis detector, as the chromen-4-one scaffold possesses a strong chromophore that absorbs UV radiation.
Table 2: Illustrative HPLC Conditions for Purity Analysis of Chromen-4-one Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Purpose | Purity determination, quantitative analysis nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Vis spectrophotometry is a simple and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ajrconline.org Chromen-4-one derivatives have a characteristic fused ring system that gives rise to distinct UV absorption spectra, making this technique suitable for their quantification. dntb.gov.ua
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ajrconline.org The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. For chromone (B188151) derivatives, the λmax is typically in the UV range. researchgate.net
Table 3: Parameters for Spectrophotometric Quantification
| Parameter | Value/Description |
|---|---|
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Ethanol (B145695) or Methanol ajrconline.org |
| Wavelength (λmax) | Determined by scanning the UV spectrum of the compound (typically 200-400 nm) |
| Concentration Range | A linear range established by Beer's Law (e.g., 2-14 µg/mL) ajrconline.org |
| Validation | Assessed for linearity, accuracy, and precision according to ICH guidelines ajrconline.org |
Coupled Techniques (e.g., LC-MS/MS) for Complex Sample Analysis
For the analysis of chromen-4-one derivatives in complex matrices, such as biological fluids or environmental samples, a more selective and sensitive technique is often required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. technologynetworks.commdpi.com
In an LC-MS/MS system, the sample is first injected into the LC component, where the analyte of interest is separated from other components in the mixture. technologynetworks.com The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the analyte molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion corresponding to the analyte is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting daughter ions are detected in the second mass analyzer. technologynetworks.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even at very low concentrations in complex samples. technologynetworks.commdpi.com
Table 4: Overview of LC-MS/MS for Trace Analysis
| Stage | Description |
|---|---|
| Separation | High-Performance Liquid Chromatography (HPLC) separates the target analyte from the sample matrix. technologynetworks.com |
| Ionization | The separated analyte is ionized, typically using Electrospray Ionization (ESI), creating charged molecules. |
| MS1 Analysis | The first mass spectrometer selects the parent ion (precursor ion) based on its specific mass-to-charge (m/z) ratio. |
| Fragmentation | The selected parent ion is fragmented into smaller daughter ions (product ions) in a collision cell. technologynetworks.com |
| MS2 Analysis | The second mass spectrometer detects and measures one or more specific daughter ions, providing high selectivity and quantitative data. technologynetworks.com |
This coupled technique is invaluable for advanced research where trace-level detection and confirmation of compound identity are critical. mdpi.com
Future Research Perspectives and Emerging Directions for 6 Amino 2 Diethylamino 4h Chromen 4 One
Exploration of Advanced Synthetic Strategies for Enhanced Yields and Selectivity
While classical methods for chromone (B188151) synthesis exist, future research will likely focus on advanced strategies to improve the yield, purity, and selectivity of 6-Amino-2-(diethylamino)-4H-chromen-4-one and its derivatives. Modern synthetic techniques offer significant advantages over traditional methods, which can be time-consuming and result in lower yields.
Palladium-catalyzed reactions, for instance, have become a powerful tool for the synthesis of complex heterocyclic compounds. nih.govrsc.orgnih.gov The application of palladium-catalyzed aminocarbonylation or C-N cross-coupling reactions could provide a highly efficient and regioselective route to introduce the amino groups at the C-2 and C-6 positions of the chromone ring. nih.govbohrium.com These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them ideal for constructing libraries of derivatives.
Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.govacs.orgnih.govresearchgate.netbeilstein-journals.org The base-promoted condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde under microwave irradiation can significantly shorten reaction times from hours to minutes, often with an increase in product yield. nih.govresearchgate.net This high-speed, efficient approach would be highly suitable for the rapid synthesis of this compound and its analogs for further studies.
Below is a comparative table of potential synthetic approaches:
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Palladium-Catalyzed Cross-Coupling | High selectivity, mild reaction conditions, broad substrate scope. nih.govrsc.org | Catalyst cost, ligand selection, optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free conditions. nih.govresearchgate.net | Specialized equipment required, potential for pressure buildup. |
| Multi-component Reactions | High atom economy, operational simplicity, ability to generate complexity in a single step. beilstein-journals.org | Optimization of component ratios, potential for side product formation. |
Refined Structure-Activity Relationship Studies Through Combinatorial Chemistry
To fully understand the therapeutic potential of this compound, detailed structure-activity relationship (SAR) studies are essential. Combinatorial chemistry, which allows for the rapid synthesis of large, focused libraries of related compounds, is a powerful approach to systematically probe the effects of structural modifications on biological activity. nih.gov
By creating a library based on the this compound scaffold, researchers can explore how variations at different positions of the chromone ring impact activity. For example, the nature of the amino group at the 6-position could be varied (e.g., alkyl, aryl, acyl substituents), and the diethylamino group at the 2-position could be replaced with other secondary or tertiary amines. SAR studies on other chromone derivatives have shown that even small modifications can lead to significant changes in potency and selectivity against biological targets like sirtuin 2 (SIRT2) and cyclooxygenase-2 (COX-2). acs.orgresearchgate.net
For example, studies on 2-phenyl-4H-chromen-4-one derivatives as COX-2 inhibitors revealed that the nature and size of the substituent at the C-3 position significantly affect both inhibitory activity and selectivity. researchgate.net A similar combinatorial approach for this compound could elucidate key structural requirements for activity against various targets.
| Target Class | Key SAR Insights from Analogous Chromones | Potential Application to this compound |
| Kinase Inhibitors | Introduction of specific amino groups can create additional hydrogen bonding interactions in the ATP-binding site, increasing potency. acs.org | Systematic variation of the amino substituents at the C-2 and C-6 positions to optimize interactions with target kinases. |
| SIRT2 Inhibitors | Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.org | Exploration of various substituents at the 6-amino group to enhance potency and selectivity. |
| Antitubercular Agents | Scaffold morphing from related heterocyclic systems has yielded potent 4H-chromen-4-one derivatives. nih.gov | Using the core scaffold to generate a library for screening against multidrug-resistant tuberculosis strains. |
Elucidation of Unexplored Mechanisms of Biological Action
The 4H-chromen-4-one scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.org However, the specific mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. Future research should focus on identifying and characterizing the molecular targets of this compound.
One promising area of investigation is its potential as a kinase inhibitor. Many chromone derivatives have been shown to inhibit key signaling kinases involved in cancer and inflammation, such as p38 MAP kinase and protein kinase CK2. acs.orgnih.gov The presence of amino groups on the this compound structure makes it a candidate for targeting the ATP-binding pocket of various kinases. acs.org Further studies could involve kinase profiling assays to identify specific targets, followed by molecular docking and kinetic studies to understand the inhibition mechanism. mdpi.com
Additionally, chromone derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as cholinesterases and β-secretase, and as modulators of pathways implicated in cancer, like the PI3K/Akt/mTOR pathway. researchgate.netnih.gov Given the structural features of this compound, exploring its activity against these and other novel targets could reveal previously unknown therapeutic applications.
Development of Novel Research Probes with Tailored Photophysical Attributes
The electron-rich amino substituents on the this compound scaffold suggest it may possess interesting photophysical properties. Compounds with electron-donating and electron-accepting groups often exhibit fluorescence, making them suitable for development as research probes. nih.govrsc.org The core structure represents a donor-π-acceptor (D-π-A) system, where the amino groups act as electron donors and the carbonyl group of the chromone ring acts as an electron acceptor.
Such D-π-A fluorophores can display environmentally sensitive fluorescence (solvatochromism), where the emission wavelength and intensity change with the polarity of the solvent. researchgate.net This property is highly valuable for developing probes that can report on the microenvironment of biological systems, such as cell membranes or protein binding pockets. Future work could involve characterizing the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime in various solvents.
Furthermore, by incorporating specific recognition moieties, this scaffold could be transformed into selective fluorescent probes for detecting metal ions, anions, or biologically important molecules. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com The amino groups could serve as potential binding sites for metal ions, leading to a change in the fluorescence signal upon coordination. frontiersin.org
| Photophysical Property | Description | Potential Application |
| Fluorescence Quantum Yield | The efficiency of the fluorescence process. | Higher quantum yields are desirable for brighter probes. |
| Stokes Shift | The difference between the maximum absorption and emission wavelengths. | A large Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratio. rsc.org |
| Solvatochromism | Sensitivity of the emission spectrum to the polarity of the environment. researchgate.net | Probing the polarity of different cellular compartments or binding sites. |
| Photo-induced Electron Transfer (PeT) | Quenching of fluorescence that can be modulated by binding to an analyte. | "Turn-on" or "turn-off" sensing of specific ions or molecules. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
De novo drug design algorithms can generate novel molecular structures based on the chromone scaffold, optimized for desired properties such as high binding affinity for a specific target and favorable pharmacokinetic profiles. frontiersin.orgcmu.edunih.gov These generative models can explore a vast chemical space more efficiently than traditional methods. nih.gov
Furthermore, ML models can be trained on existing data from chromone libraries to predict the bioactivity of new, untested compounds. github.iostanford.edunih.govgithub.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate structural features with biological activity, providing insights for rational drug design. nih.gov By using ML, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. This predictive power allows for a more focused and efficient exploration of the therapeutic potential of the this compound chemical space.
Q & A
Advanced Research Question
- Molecular docking : Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the planar chromenone core and amino substituents as binding motifs .
- Reactivity studies : Apply Fukui indices to predict electrophilic/nucleophilic sites. The 6-amino group is likely a nucleophilic center, while the 2-diethylamino moiety may participate in charge-transfer interactions .
- MD simulations : Simulate solvation dynamics in polar aprotic solvents (e.g., DMF) to assess aggregation tendencies, critical for bioavailability studies .
How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe or bioactive agent?
Advanced Research Question
- Fluorescence quenching assays : Test sensitivity to analytes like HS by monitoring emission shifts at λ ~450 nm, leveraging the chromenone core’s conjugation system .
- Cell-based toxicity screens : Use MTT assays on HEK-293 or HeLa cells, comparing IC values against structurally similar coumarin derivatives (e.g., 7-amino-4-methylcoumarin) .
- Mechanistic studies : Employ stopped-flow kinetics to probe reaction pathways with biological thiols (e.g., glutathione), noting nucleophilic attack at the 4-carbonyl position .
What strategies mitigate challenges in reproducing published crystallographic or spectral data for this compound?
Advanced Research Question
- Crystallization protocol standardization : Use seed crystals and controlled cooling rates (1°C/min) to ensure consistent polymorph formation .
- Data deposition : Cross-reference with the Cambridge Structural Database (CSD) entries for analogous chromenones to validate unit cell parameters .
- Open-access spectral libraries : Contribute raw NMR (FID files) and XRD data to repositories like Zenodo, enabling peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
